molecular formula C11H17NO2 B13208808 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid

2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13208808
M. Wt: 195.26 g/mol
InChI Key: SVWJHKQOBSFKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This molecule, with the CAS registry number 2060058-64-0 , has a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . Its structure features a pyrrole ring, a core heterocyclic scaffold in medicinal chemistry, which is substituted at the 5-position with a 2-methylbutan-2-yl group and at the 3-position with a carboxylic acid functional group . The carboxylic acid moiety provides a versatile handle for synthetic derivatization, such as amide coupling or esterification, making this compound a valuable building block for constructing more complex molecules. As part of the pyrrole-3-carboxylic acid family, it serves as a key intermediate in organic synthesis and drug discovery efforts . Researchers utilize this and related structures, such as 5-cyclobutyl and 5-isopropyl analogues, in the exploration of new pharmacologically active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Synonyms: this compound CAS Number: 2060058-64-0 Molecular Formula: C11H17NO2 Molecular Weight: 195.26 g/mol MDL Number: MFCD30499109 SMILES: CCC(C)(C)c1cc(C(=O)O)c(C)[nH]1

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H17NO2/c1-5-11(3,4)9-6-8(10(13)14)7(2)12-9/h6,12H,5H2,1-4H3,(H,13,14)

InChI Key

SVWJHKQOBSFKQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-methylbutan-2-ylamine with a suitable diketone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Pyrrole and Pyridine Derivatives

The compound differs from pyrrolo-pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) by lacking a fused pyridine ring. Substituent positions also vary: the target’s carboxylic acid is at position 3, while pyrrolo-pyridine analogs in feature carboxylic acids at position 2 .

Table 1: Key Structural Differences

Compound Core Structure Carboxylic Acid Position Position 5 Substituent
Target Compound Pyrrole 3 2-Methylbutan-2-yl
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo-pyridine 2 Chloro

Impact of Substituent Groups on Physicochemical Properties

The branched 2-methylbutan-2-yl group at position 5 increases lipophilicity compared to smaller or polar substituents (e.g., chloro or methoxy groups in ). This may enhance solubility in non-polar solvents but reduce water solubility. In contrast, electron-withdrawing groups like chlorine (in 5-chloro-pyrrolo-pyridine-2-carboxylic acid) could lower electron density at the pyrrole ring, affecting reactivity and acidity .

Table 2: Substituent Effects on Properties

Substituent Type Likely Impact on Lipophilicity (LogP) Electronic Effect
2-Methylbutan-2-yl Branched alkyl High (↑) Electron-donating
Chloro Halogen Moderate (→) Electron-withdrawing
Methoxy Ether Moderate (→) Electron-donating

Comparative Analysis with Saturated Heterocyclic Analogs

Saturated analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid () lack aromaticity, altering resonance stabilization and acidity. Additionally, the absence of aromaticity may affect stability and intermolecular interactions .

Similarity Assessment with Structurally Related Heterocycles

and highlight structurally similar compounds with varying heterocycles and substituents:

Table 3: Structural Similarity Scores

Compound (CAS No.) Similarity Score Key Differences
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (31894-56-1) 0.68 Thiophene substituent; ester group at position 2
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (1029721-02-5) 0.81 Pyrazole core; phenyl substituent at position 1

The pyrazole analog’s higher similarity score (0.81) reflects shared features like a five-membered heterocycle and carboxylic acid group. However, the pyrazole’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to the pyrrole-based target .

Biological Activity

2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid, with the CAS number 925230-72-4, is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO2C_{11}H_{17}NO_2. Its structure features a pyrrole ring substituted with a carboxylic acid group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant pathogens.

  • Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of cell wall synthesis and disruption of membrane integrity. Pyrrole derivatives can interfere with bacterial enzyme systems, leading to cell death.
  • Case Study : A study on related pyrrole compounds demonstrated their efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens in hospital settings . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness.

Antitubercular Activity

Pyrrole-based compounds have shown promise as antitubercular agents. For instance, research on pyrrole-2-carboxamides has revealed potent activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting MIC values below 0.016 μg/mL .

  • Target Identification : The target for these compounds includes the MmpL3 protein in Mtb, which is essential for mycolic acid transport and cell wall integrity. Compounds that inhibit MmpL3 can effectively reduce Mtb viability.

Cytotoxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its cytotoxicity:

  • Cytotoxicity Studies : Preliminary evaluations indicate that many pyrrole derivatives exhibit low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable safety profile for potential therapeutic applications .

Research Findings Summary Table

Biological Activity Mechanism Target Pathogen MIC (μg/mL) Cytotoxicity (IC50)
AntimicrobialCell wall synthesis inhibitionAcinetobacter baumannii, Pseudomonas aeruginosaTBDTBD
AntitubercularInhibition of MmpL3Mycobacterium tuberculosis< 0.016> 64

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